4-Deoxipiridina clorhidrato

Descripción general

Descripción

4-deoxy Pyridoxine (DOP) is a vitamin B6 antimetabolite with diverse biological activities. It inhibits transport of pyridoxine, pyridoxal, and pyridoxamine in and reduces growth of S. carlsbergensis cells. DOP inhibits sphingosine-1-phosphate (S1P) lyase and reduces cyclic stretch-induced apoptosis in alveolar epithelial MLE-12 cells. DOP (5 mg, i.p.) reduces lysyl oxidase activity by 26% and reduces collagen and elastin crosslinking, resulting in limb abnormalities in chick embryos. It decreases latency to first seizure in mice (ED50 = 1 mmol/kg) and increases the occurrence and duration of myoclonic responses in baboons with photosensitive epilepsy. DOP reduces TNF-α and IL-6 production in mice infected with T. spiralis.

Aplicaciones Científicas De Investigación

Efectos Antagónicos sobre la Vitamina B6

4-Deoxipiridina clorhidrato: es conocido por ser un fuerte antagonista de la vitamina B6 . Inhibe competitivamente las enzimas necesarias para la regeneración de la vitamina B6, lo que puede provocar una deficiencia. Esta propiedad se utiliza en la investigación para estudiar los efectos de la deficiencia de vitamina B6 y comprender el papel de esta vitamina en diversos procesos biológicos.

Investigación Farmacológica

En farmacología, This compound se utiliza como un estándar analítico en el desarrollo de métodos cromatográficos. Estos métodos se aplican para el análisis de impurezas de fármacos como la metadoxina y en el análisis de la piridoxina en muestras de comprimidos multivitamínicos .

Estudios Bioquímicos

El compuesto sirve como un inhibidor de la esfingosina-1-fosfato liasa, una enzima involucrada en la vía del metabolismo de los esfingolípidos. Se ha demostrado que esta inhibición previene la apoptosis inducida por estrés en las células, lo que sugiere posibles aplicaciones en el aumento de la viabilidad del tejido pancreático donante para el tratamiento de la diabetes .

Aplicaciones en la Ciencia de los Alimentos

This compound: se utiliza en la ciencia de los alimentos como un estándar interno para el análisis cromatográfico de líquidos de alto rendimiento de la piridoxina en muestras de comprimidos multivitamínicos. Esto ayuda a garantizar la calidad y la consistencia del contenido de vitamina B6 en los productos alimenticios .

Mecanismo De Acción

Target of Action

The primary targets of 4-Deoxypyridoxine Hydrochloride are the enzymes necessary for the regeneration of vitamin B6 . It also targets sphingosine-1-phosphate lyase , an enzyme involved in the metabolism of sphingolipids .

Mode of Action

4-Deoxypyridoxine Hydrochloride acts as a competitive inhibitor of the enzymes necessary for the regeneration of vitamin B6 . This means it binds to the active sites of these enzymes, preventing them from interacting with vitamin B6 and thus lowering its concentration . It also inhibits sphingosine-1-phosphate lyase, which plays a role in the regulation of cell growth and survival .

Biochemical Pathways

The inhibition of the enzymes necessary for the regeneration of vitamin B6 leads to a deficiency of this vitamin . Vitamin B6 is involved in various biochemical pathways, including amino acid metabolism, neurotransmitter synthesis, and immune function . Its deficiency can therefore have wide-ranging effects on the body’s biochemistry .

The inhibition of sphingosine-1-phosphate lyase disrupts the metabolism of sphingolipids . This can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

The action of 4-Deoxypyridoxine Hydrochloride can lead to a deficiency of vitamin B6, which can suppress the immune system . It can also prevent cell death of ex vivo animal pancreatic islets . This suggests that it could potentially be used to increase the viability of donor pancreatic tissue in the treatment of diabetes .

Safety and Hazards

4-Deoxypyridoxine hydrochloride may cause irritation of the respiratory tract, may be harmful if swallowed, and may cause an allergic skin reaction . It is advised to avoid contact with eyes . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

4-Deoxypyridoxine hydrochloride can be used in the development of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method combined with mass spectrometric (MS) detection for the impurity analysis of metadoxine drug . This suggests that the compound could be used in future research and development in the field of analytical chemistry.

Relevant Papers The relevant papers retrieved suggest that 4-Deoxypyridoxine hydrochloride is used as an analytical standard in various research studies . It is used in the development of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method combined with mass spectrometric (MS) detection for the impurity analysis of metadoxine drug .

Análisis Bioquímico

Biochemical Properties

4-Deoxypyridoxine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It lowers the concentration of vitamin B6 by competitively inhibiting some of the enzymes necessary for the regeneration of vitamin B6 . This interaction with enzymes and proteins significantly influences various biochemical reactions .

Cellular Effects

4-Deoxypyridoxine Hydrochloride has a profound impact on various types of cells and cellular processes. It inhibits the transport of pyridoxine, pyridoxal, and pyridoxamine, reducing the growth of S. carlsbergensis cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Deoxypyridoxine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been described as an inhibitor of sphingosine-1-phosphate lyase . This inhibition prevents cell death of ex vivo animal pancreatic islets, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Deoxypyridoxine Hydrochloride vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory properties in animal models of Trichinella spiralis infections

Metabolic Pathways

4-Deoxypyridoxine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

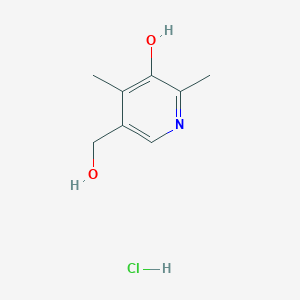

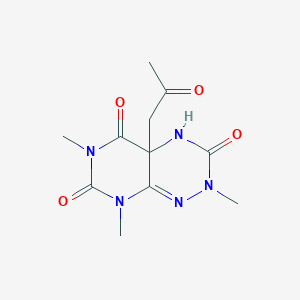

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKKOQQIVLXUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-67-6 (Parent) | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163860 | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-51-6 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESOXYPYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9QAN95HHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)